REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[F:17][C:18]([Si](C)(C)C)([F:20])[F:19]>CN(C)C=O>[F:17][C:18]([F:20])([F:19])[CH:7]([C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[OH:8] |f:1.2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at room temperature, at 80° C. for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
Then, purification by preparative thin-layer chromatography (chloroform/methanol=100/1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(O)C1=CC=C(C=C1)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 636 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |